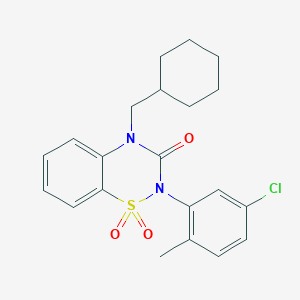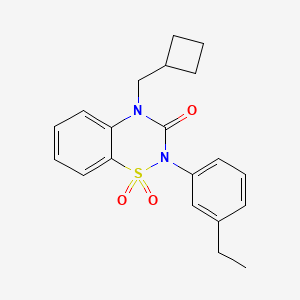![molecular formula C10H9ClN2O2S B6456125 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 2548976-99-2](/img/structure/B6456125.png)
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,3,4-oxadiazole ring is generally considered to be stable under a variety of conditions, but it can participate in reactions with electrophiles or nucleophiles depending on the substitution pattern . The chloro and methoxy substituents on the phenyl ring may also influence the compound’s reactivity.Aplicaciones Científicas De Investigación
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione has been studied extensively for its potential to be used as an anti-cancer, anti-inflammatory, and anti-bacterial agent. In addition, this compound has been studied for its ability to act as an antioxidant and to modulate the immune system. In particular, this compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. This compound has also been studied for its potential to inhibit the growth of bacteria, to reduce oxidative stress, and to modulate the immune system.
Mecanismo De Acción
The mechanism of action of 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is not fully understood at this time. However, it is believed that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. In addition, this compound may act as an anti-inflammatory agent, reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways. This compound may also act as an anti-bacterial agent, reducing the growth of bacteria.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been studied for its ability to reduce oxidative stress, to modulate the immune system, and to inhibit the growth of bacteria. This compound has also been studied for its potential to reduce the production of reactive oxygen species (ROS) and to reduce the expression of pro-apoptotic genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione in laboratory experiments is its ability to act as an antioxidant, scavenging free radicals and reducing oxidative stress. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. The main limitation of using this compound in laboratory experiments is its potential to interact with other compounds, potentially resulting in unexpected results.
Direcciones Futuras
The potential future directions for 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione include further studies on its ability to act as an antioxidant, an anti-inflammatory agent, an anti-bacterial agent, and a modulator of the immune system. In addition, further studies on the potential of this compound to reduce the production of reactive oxygen species (ROS) and to reduce the expression of pro-apoptotic genes should be conducted. Furthermore, further studies on the potential of this compound to act as an anti-tumor agent, an anti-angiogenic agent, and a chemopreventive agent should be conducted. Finally, further studies on the potential of this compound to interact with other compounds and to affect the pharmacokinetics and pharmacodynamics of other compounds should be conducted.
Métodos De Síntesis
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione can be synthesized from a variety of starting materials, including 4-methoxyphenylacetic acid, 3-chloro-4-methoxyphenylacetic acid, and 3-chloro-4-methoxyphenylacetonitrile. The most common synthesis route for this compound involves the condensation of 4-methoxyphenylacetic acid and 3-chloro-4-methoxyphenylacetonitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. This reaction yields the desired this compound product in high yields.
Propiedades
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-8-3-2-6(4-7(8)11)5-9-12-13-10(16)15-9/h2-4H,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWKXKKRCRQEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)

![2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one](/img/structure/B6456053.png)
![bis(methyl({[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl})amine) trihydrochloride](/img/structure/B6456059.png)
![4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6456068.png)
![2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456071.png)
![3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-phenylurea](/img/structure/B6456077.png)

![3-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6456093.png)
![5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6456110.png)

![1-[(4-chlorophenyl)methyl]-3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6456117.png)
![4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6456136.png)
![2-(3-methoxyphenyl)-5-{[2-(trifluoromethoxy)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456140.png)
